molecular formula C10H10BClN2O4 B597719 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257642-71-9

2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B597719
CAS RN: 1257642-71-9
M. Wt: 268.46
InChI Key: PVUDAIRKNDZTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as CPD, is a boron-containing heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. CPD has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon–carbon bond forming reactions.

Mode of Action

The compound, also known as 2-Chloropyridine-5-boronic acid MIDA ester, is likely to participate in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst. The organoboron compound acts as a nucleophile, transferring the organic group to the palladium, which then transfers it to the electrophilic halide .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions, it can be inferred that it plays a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use .

Result of Action

The primary result of this compound’s action is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a wide variety of complex organic molecules, depending on the other reactants involved in the reaction.

Action Environment

The efficacy and stability of this compound, like many used in chemical reactions, can be influenced by a variety of environmental factors. These can include temperature, pH, the presence of a suitable catalyst (such as palladium in the case of Suzuki–Miyaura cross-coupling ), and the concentrations of other reactants. Additionally, factors like solvent choice can also play a significant role.

properties

IUPAC Name

2-(6-chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BClN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)7-2-3-8(12)13-4-7/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUDAIRKNDZTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746281
Record name 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS RN

1257642-71-9
Record name 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257642-71-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.